molecular formula C10H16ClNO B13469264 2-(3-Aminopropyl)-5-methylphenol hydrochloride

2-(3-Aminopropyl)-5-methylphenol hydrochloride

Cat. No.: B13469264
M. Wt: 201.69 g/mol
InChI Key: WSVMFLBIQBZGOC-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-5-methylphenol hydrochloride is a chemical compound with a molecular formula of C10H16ClNO. It is a derivative of phenol, featuring an aminopropyl group and a methyl group attached to the phenol ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)-5-methylphenol hydrochloride typically involves the reaction of 5-methyl-2-nitrophenol with 3-aminopropylamine. The nitro group is reduced to an amino group, and the resulting compound is then converted to its hydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)-5-methylphenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Aminopropyl)-5-methylphenol hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-5-methylphenol hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopropyl)-5-methylphenol hydrochloride is unique due to its specific structure, which combines the properties of phenol and aminopropyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse scientific applications .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-(3-aminopropyl)-5-methylphenol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8-4-5-9(3-2-6-11)10(12)7-8;/h4-5,7,12H,2-3,6,11H2,1H3;1H

InChI Key

WSVMFLBIQBZGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCCN)O.Cl

Origin of Product

United States

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